3-(2-Hydroxyethyl)pyrimidine-2,4(1H,3H)-dione
Overview
Description
Pyrimidine derivatives are widely distributed in nature and are part of many bioactive compounds, including nucleotides in DNA and RNA . They have been the focus of many research studies due to their potential biological and pharmacological activities .
Synthesis Analysis
Pyrazolo[3,4-d]pyrimidines, which are similar to the compound you’re interested in, can be synthesized via various methods. One method involves the ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction . Another method involves the cycloaddition reaction of 1,3-dipolar organic azide and terminal alkyne in the presence of a Cu(I) catalyst .Molecular Structure Analysis
Pyrimidine derivatives often contain a fused nitrogen-containing heterocyclic ring system . This structure is considered a privileged core skeleton in biologically active compounds and can act as a bioisostere of natural purine .Chemical Reactions Analysis
The chemical reactions involving pyrimidine derivatives can be quite complex and depend on the specific substituents present on the pyrimidine ring. For example, pyrazolo[3,4-d]pyrimidines can undergo various reactions to form 1,4-disubstituted-1,2,3-triazoles .Mechanism of Action
Future Directions
properties
IUPAC Name |
3-(2-hydroxyethyl)-1H-pyrimidine-2,4-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c9-4-3-8-5(10)1-2-7-6(8)11/h1-2,9H,3-4H2,(H,7,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANAGMCJHWBDYME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)N(C1=O)CCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70570149 | |
Record name | 3-(2-Hydroxyethyl)pyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70570149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
700-03-8 | |
Record name | 3-(2-Hydroxyethyl)pyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70570149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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